5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
Overview
Description
5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a useful research compound. Its molecular formula is C11H14FN and its molecular weight is 179.23 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as 2-aminotetralin, have been shown to inhibit the reuptake of serotonin and norepinephrine, and likely induce their release as well .
Mode of Action
Based on the behavior of structurally similar compounds, it may interact with its targets (potentially serotonin and norepinephrine transporters) to inhibit reuptake and induce release .
Biochemical Pathways
If it acts similarly to 2-aminotetralin, it may affect the serotonin and norepinephrine pathways .
Result of Action
If it acts similarly to 2-aminotetralin, it may result in increased levels of serotonin and norepinephrine in the synaptic cleft, potentially leading to increased neurotransmission .
Biochemical Analysis
Biochemical Properties
5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the reuptake of serotonin and norepinephrine, and likely induces their release as well . This interaction suggests that this compound may influence neurotransmitter levels in the brain, potentially affecting mood and behavior.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to act on dopamine, fully substituting d-amphetamine in rodent studies . This indicates that this compound may have stimulant properties and could impact cellular processes related to energy production and neurotransmission.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It inhibits the reuptake of serotonin and norepinephrine, which increases their availability in the synaptic cleft . This mechanism is similar to that of certain antidepressants and stimulants, suggesting potential therapeutic applications for this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in vitro and in vivo. It has been noted that the compound remains stable under certain conditions, but its effects may diminish over time due to metabolic degradation . Long-term studies are necessary to fully understand the temporal effects of this compound on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For example, in rodent studies, it has been shown to substitute for d-amphetamine at one-eighth the potency . This indicates that careful dosage control is necessary to avoid potential toxicity and achieve desired therapeutic outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s metabolic pathways include hydroxylation and conjugation reactions, which help in its breakdown and elimination from the body . Understanding these pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different tissues . For instance, the compound may be transported across cell membranes by specific transporters, affecting its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its overall biochemical effects.
Properties
IUPAC Name |
5-fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c1-7-5-6-8-9(11(7)13)3-2-4-10(8)12/h2-4,7,11H,5-6,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YELZVMJJCGQUGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1N)C=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.